molecular formula C10H10F3NO4S B1412283 N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine CAS No. 1858257-23-4

N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine

Cat. No.: B1412283
CAS No.: 1858257-23-4
M. Wt: 297.25 g/mol
InChI Key: INZLLMGSIMBLQJ-UHFFFAOYSA-N
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Description

N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a glycine moiety through a methylsulfonyl linkage. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable compound for research and industrial applications.

Scientific Research Applications

N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its stability and ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with enhanced properties such as increased stability and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Trifluoromethylphenyl Intermediate:

    Sulfonylation: The intermediate is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine to form the methylsulfonyl derivative.

    Glycine Coupling: Finally, the methylsulfonyl derivative is coupled with glycine or its ester derivative under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Desulfonylated products.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Methylsulfonyl)-N-phenylglycine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-(Trifluoromethylsulfonyl)-N-phenylglycine: Contains a trifluoromethylsulfonyl group instead of a methylsulfonyl group, leading to variations in reactivity and stability.

Uniqueness

N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine is unique due to the presence of both the trifluoromethyl and methylsulfonyl groups, which confer enhanced stability, lipophilicity, and reactivity compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[N-methylsulfonyl-4-(trifluoromethyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO4S/c1-19(17,18)14(6-9(15)16)8-4-2-7(3-5-8)10(11,12)13/h2-5H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZLLMGSIMBLQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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